molecular formula C30H47N3O4S2 B12745219 5-(3(R)-(((2(S)-cis-Isopropyl-tetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide CAS No. 174002-94-9

5-(3(R)-(((2(S)-cis-Isopropyl-tetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide

Cat. No.: B12745219
CAS No.: 174002-94-9
M. Wt: 577.8 g/mol
InChI Key: QLFYYBGXVAYDRB-QWZPYLIWSA-N
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Description

5-(3®-(((2(S)-cis-Isopropyl-tetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(3®-(((2(S)-cis-Isopropyl-tetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the tetrahydrothienyl derivative, followed by the introduction of the isopropyl group in a cis configuration. Subsequent steps involve the formation of the amide bond and the incorporation of the phenyl and hydroxybutyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

5-(3®-(((2(S)-cis-Isopropyl-tetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying enzyme interactions and protein-ligand binding. In medicine, it has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Industrially, it may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

When compared to similar compounds, 5-(3®-(((2(S)-cis-Isopropyl-tetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide stands out due to its unique combination of functional groups and chiral centers. Similar compounds include other tetrahydrothienyl derivatives and amide-containing molecules, but this compound’s specific configuration and functionalization provide distinct advantages in terms of binding affinity and selectivity for its molecular targets.

Properties

CAS No.

174002-94-9

Molecular Formula

C30H47N3O4S2

Molecular Weight

577.8 g/mol

IUPAC Name

[(2S,3S)-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C30H47N3O4S2/c1-19(2)27-25(12-14-39-27)37-29(36)31-22(15-20-9-7-6-8-10-20)24(34)18-33-17-21-11-13-38-26(21)16-23(33)28(35)32-30(3,4)5/h6-10,19,21-27,34H,11-18H2,1-5H3,(H,31,36)(H,32,35)/t21-,22+,23+,24-,25+,26+,27+/m1/s1

InChI Key

QLFYYBGXVAYDRB-QWZPYLIWSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](CCS1)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Canonical SMILES

CC(C)C1C(CCS1)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O

Origin of Product

United States

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